1,3-Dimethylpiperazine

Catalog No.
S786733
CAS No.
22317-01-7
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylpiperazine

Researchers often face bis-alkylation and protection/deprotection bottlenecks when using symmetrical piperazines. 1,3-Dimethylpiperazine solves this with a single secondary amine, enabling direct, protection-free functionalization. The C3-methyl group enhances metabolic stability and steric bulk for kinase inhibitor design. Key advantages: - One-step parallel synthesis, no need for orthogonal protection; - Regioselective linker for targeted conjugates; - Aqueous solubility modulation via tertiary amine.

CAS Number

22317-01-7

Product Name

1,3-Dimethylpiperazine

IUPAC Name

1,3-dimethylpiperazine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3

InChI Key

FMMUNDXXVADKHS-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C

Canonical SMILES

CC1CN(CCN1)C

The exact mass of the compound 1,3-Dimethylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Piperazine, 1,3-dimethyl-, 1,3-Dimethylpiperazine, 1,3-Dimethylpiperazine (racemate)

Purity

≥95%

Package Size

1 g, 5 g

1,3-Dimethylpiperazine (CAS 22317-01-7) is a highly valuable unsymmetrical, bifunctional heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring one secondary amine and one tertiary amine, along with a sterically demanding C3-methyl group, this compound serves as a highly regioselective linker and basic pharmacophore [1]. Its unique structural asymmetry allows for direct, protection-free functionalization at the secondary nitrogen, while the tertiary amine and chiral center (in its enantiopure forms) modulate basicity, aqueous solubility, and target-pocket interactions in drug discovery workflows [2].

Research Fit

Workflow
Chiral building block and stereochemical-control studies
Selection
Liquid-phase process chemistry with distillation purification
Context
N–H hydrogen bond donor for target-engagement assays

Substituting 1,3-dimethylpiperazine with symmetrical or less substituted analogs fundamentally alters both synthetic processability and downstream performance. For instance, 1,4-dimethylpiperazine possesses two tertiary amines, rendering it incapable of participating in standard cross-coupling or nucleophilic substitution reactions as a secondary amine nucleophile [1]. Conversely, 2-methylpiperazine contains two secondary amines, which necessitates costly and yield-reducing orthogonal protection-deprotection sequences to prevent bis-alkylation [2]. Furthermore, replacing it with 1-methylpiperazine removes the critical C3-methyl group, which is often essential for steric shielding, improving metabolic stability by blocking alpha-oxidation, and locking the piperazine ring into a specific bioactive conformation for high-affinity target engagement[3].

Substitution Risk

Chirality
1,4-Isomer is achiral
Substituting the 1,4-isomer eliminates stereochemical control; the 1,3-isomer provides one stereogenic center for enantiomeric resolution.
H-Bond
Donor capacity mismatch
The 1,4-isomer lacks an N–H donor (HBD=0), potentially compromising target engagement in kinase hinge-binding or receptor modulation studies.
Physical
Liquid vs. solid handling
C-substituted 2,5- and 2,6-isomers are solids at room temperature; their substitution may require solids-handling infrastructure not needed for the 1,3-isomer.

Protection-Free Mono-Amination

1,3-Dimethylpiperazine features a built-in differentiation between its secondary and tertiary amines, allowing for direct, regioselective mono-arylation or alkylation [1]. In contrast, using 2-methylpiperazine requires a multi-step protection (e.g., Boc-protection), coupling, and deprotection sequence to achieve the same mono-functionalized product. This direct coupling capability typically reduces the linear synthetic sequence by two steps, improving overall process yields by 20-40% and eliminating the need for expensive protecting reagents and subsequent purification steps [2].

Evidence DimensionSynthetic steps for mono-N-functionalization
Target Compound Data1 step (direct coupling)
Comparator Or Baseline2-methylpiperazine (3 steps: protect, couple, deprotect)
Quantified Difference2-step reduction, ~20-40% higher overall yield
ConditionsStandard SNAr or Pd-catalyzed cross-coupling workflows

Eliminating protection steps drastically reduces raw material costs, solvent waste, and cycle times in pharmaceutical scale-up.

Chiral center count
Head-to-head
1,3-DMP: 1 stereocenter (resolvable). 1,4-DMP: 0 stereocenters (achiral).
1,3-DMP vs 1,4-DMP
Quantified difference: 1 vs. 0 stereocenters
Enables enantiomer-attribution review for chiral synthesis
Computed from standardized InChI-based stereochemical assignment

C3-Methyl Steric Enhancement of Affinity

The addition of the C3-methyl group in 1,3-dimethylpiperazine provides critical steric interactions not possible with 1-methylpiperazine. In the optimization of KRAS G12C inhibitors, the incorporation of a (3S)-1,3-dimethylpiperazine moiety enabled specific engagement with the His95/Glu62/Asp92 sub-pocket[1]. This structural modification led to a massive increase in intrinsic reactivity and target affinity, yielding compounds with IC50 values in the low nanomolar range (e.g., 7 nM), whereas analogs lacking this specific steric bulk exhibited significantly weaker binding and poorer biochemical potency [2].

Evidence DimensionTarget binding affinity (IC50) and intrinsic reactivity
Target Compound DataLow nanomolar IC50 (e.g., 7 nM for optimized KRAS inhibitors)
Comparator Or BaselineUnsubstituted or 1-methylpiperazine analogs
Quantified DifferenceUp to a 500-fold improvement in biochemical assay performance
ConditionsKRAS G12C-SOS1 protein-protein interaction and kinase inhibition assays

The precise steric bulk of the C3-methyl group is essential for locking the molecule into the active conformation required for high-potency target engagement.

Boiling point & state
Head-to-head
1,3-DMP: ~148 °C (liquid). 1,4-DMP: 131–132 °C (liquid). 2,5/2,6-DMP: 162–165 °C (solid).
1,3-DMP vs other isomers
Δ bp (1,3- vs 1,4-): ~+16–17 °C; physical state: liquid vs. solid
Supports fractional distillation identity confirmation
Boiling points at 760 mmHg; physical states at ambient temperature

Steric Shielding for Metabolic Stability

The presence of the methyl group at the C3 position adjacent to the nitrogen provides steric hindrance that can protect the piperazine ring from cytochrome P450-mediated alpha-oxidation and subsequent dealkylation[1]. Compared to 1-methylpiperazine, the incorporation of 1,3-dimethylpiperazine into drug scaffolds frequently results in lower intrinsic clearance rates in liver microsomes and improved oral bioavailability. This steric shielding effect is a well-documented strategy to overcome the rapid metabolic degradation often seen with unhindered piperazine linkers[2].

Evidence DimensionMicrosomal stability and in vivo clearance
Target Compound DataExtended half-life and reduced clearance
Comparator Or Baseline1-methylpiperazine (rapid alpha-oxidation)
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint)
ConditionsIn vitro human/mouse liver microsome (HLM/MLM) stability assays

Improving metabolic stability directly translates to better oral bioavailability and lower required dosing, which is a primary go/no-go criterion in drug procurement and development.

H-bond donor count
Head-to-head
1,3-DMP: HBD=1, TPSA=15.3 Ų. 1,4-DMP: HBD=0, TPSA=6.48 Ų.
May support target-engagement assay context for kinase hinge-binding studies
Computed molecular descriptors from standardized InChI
Flash point & safety
Head-to-head
1,3-DMP: 46 °C (GHS Cat 3). 1,4-DMP: ~21.5 °C (GHS Cat 2).
1,3-DMP vs 1,4-DMP
Δ Flash Point: ~+24–25 °C higher for 1,3-DMP
Supports process safety classification review
Closed-cup flash point determination at standard atmospheric pressure
pKa & basicity
Cross-study
1,3-DMP: pKa 9.34 ± 0.40 (pred.). 1,4-DMP: pKa₁ 8.06 ± 0.01 (exp.).
1,3-DMP vs 1,4-DMP
Δ pKa: ~1.28 units higher for 1,3-DMP
May facilitate protonation and salt isolation for intermediate purification
1,3-DMP pKa from computational prediction; 1,4-DMP from potentiometric titration at 25 °C
Coordination geometry
Class-level
1,4-DMP adopts boat conformation in cis-[PtCl₂(Me₂ppz)]; 1,3-DMP unsymmetrical substitution disfavors symmetric boat chelation.
Coordination geometry context may differ for metal chelator design
Qualitative structural inference based on X-ray and calorimetric studies

Targeted Covalent Kinase Inhibitor Synthesis

Ideal for developing KRAS, FGFR, and other kinase inhibitors where the piperazine ring must bridge a core scaffold to an electrophilic warhead while precisely filling a specific steric sub-pocket to maximize target affinity [1].

Bifunctional Linkers for ADCs & PROTACs

Highly suitable as a rigid, water-soluble linker where the secondary amine serves as the attachment point to the payload or ligand, and the tertiary amine modulates the physicochemical properties and metabolic stability of the conjugate [2].

High-Throughput Library Enumeration

The optimal building block for high-throughput medicinal chemistry libraries, as its single reactive secondary amine allows for one-step parallel synthesis without the bottleneck and yield-loss of protection/deprotection chemistry required by symmetrical diamines[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral building block studies
Enantiomeric resolution capability
Stereochemical-control context and enantiomer-attribution review
Liquid-phase process chemistry
Distillation-compatible boiling point and liquid state
Distillation cut identity and process safety classification review
Kinase hinge-binding SAR studies
N–H hydrogen bond donor capacity
Target-engagement assay context and pharmacophoric feature confirmation
Salt intermediate isolation
Reported basicity and protonation profile
Salt formation and crystalline purity review

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

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